molecular formula C19H30N4O3 B8576647 1,3-Dibutyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 57076-69-4

1,3-Dibutyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B8576647
CAS No.: 57076-69-4
M. Wt: 362.5 g/mol
InChI Key: QCAWPLQRFRMHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibutyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

57076-69-4

Molecular Formula

C19H30N4O3

Molecular Weight

362.5 g/mol

IUPAC Name

1,3-dibutyl-7-(5-oxohexyl)purine-2,6-dione

InChI

InChI=1S/C19H30N4O3/c1-4-6-12-22-17-16(18(25)23(19(22)26)13-7-5-2)21(14-20-17)11-9-8-10-15(3)24/h14H,4-13H2,1-3H3

InChI Key

QCAWPLQRFRMHTI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CCCCC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

21.5 g (0.12 mol) of freshly distilled 1-bromo-5-hexanone are dissolved in 200 ml of absolute ethanol in a 500 ml capacity flask, followed by the gradual dropwise addition at boiling temperature of 34.7 g (0.12 mol) of sodium 1,3-dibutyl xanthine dissolved in 200 ml of absolute ethanol. The solution is heated under reflux. The reaction is over after about 24 hours. Removal of the alcohol by distillation in a rotary evaporator leaves a solid white residue. This residue is introduced into an extraction tube in which it is extracted with petrol 40/80 in a Soxhlet apparatus until no more starting material can be detected. The petrol is distilled off in a rotary evaporator, leaving 25 g (0.069 mol) of 7-(5'-oxohexyl)-1,3-dibutyl xanthine, corresponding to 75% of the theoretical, based on the sodium 1,3-dibutyl xanthine reacted.
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